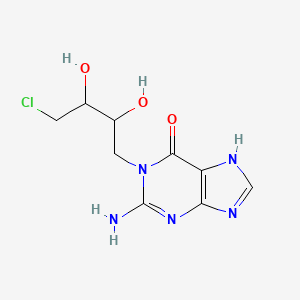
2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an amino group, a chloro-substituted butyl chain, and hydroxyl groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of butyl derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the amino and hydroxyl groups suggests potential hydrogen bonding interactions, while the chloro group may participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
6-Chloropurine: A synthetic purine derivative with a chloro substituent.
Uniqueness
2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1H-purin-6(7H)-one is unique due to the specific combination of functional groups and the butyl chain, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
681294-80-4 |
|---|---|
Molecular Formula |
C9H12ClN5O3 |
Molecular Weight |
273.68 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-2,3-dihydroxybutyl)-7H-purin-6-one |
InChI |
InChI=1S/C9H12ClN5O3/c10-1-4(16)5(17)2-15-8(18)6-7(13-3-12-6)14-9(15)11/h3-5,16-17H,1-2H2,(H2,11,14)(H,12,13) |
InChI Key |
VFUVLXKGPKBQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(C(=N2)N)CC(C(CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






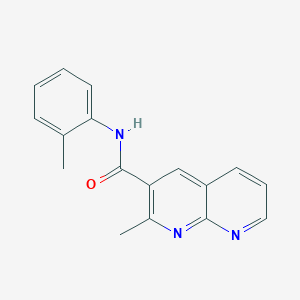
![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)
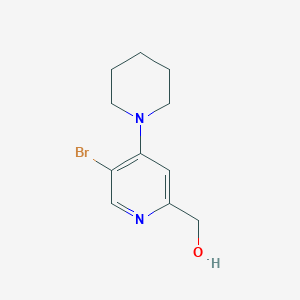

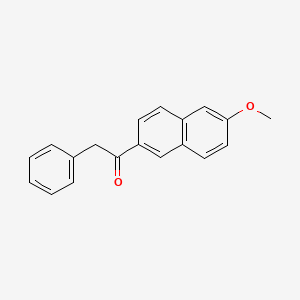
![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)


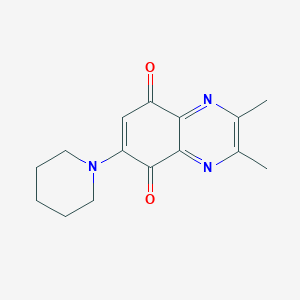
![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)
